1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)-

HDAC inhibition Anticancer RUNX3 stabilization

1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- (CAS 798542-91-3), also catalogued as 3-(1-benzyl-5-oxo-2H-pyrrol-4-yl)propanoic acid, is a C14H15NO3 dihydro-2-oxopyrrole derivative (exact mass 245.105, PSA 57.61 Ų, LogP 1.76). This compound is the N-benzyl-substituted 2-oxo-2,5-dihydro-1H-pyrrole-3-propanoic acid, a key building block for generating hydroxamic acid-based histone deacetylase inhibitors and fatty acid amide hydrolase (FAAH) ligands.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 798542-91-3
Cat. No. B12535668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)-
CAS798542-91-3
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1C=C(C(=O)N1CC2=CC=CC=C2)CCC(=O)O
InChIInChI=1S/C14H15NO3/c16-13(17)7-6-12-8-9-15(14(12)18)10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,16,17)
InChIKeyYJPFDQGABFWRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzyl-5-oxo-2H-pyrrol-4-yl)propanoic Acid (CAS 798542-91-3): A Dihydro-2-oxopyrrole Intermediate for Anticancer and FAAH-Targeted Libraries


1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- (CAS 798542-91-3), also catalogued as 3-(1-benzyl-5-oxo-2H-pyrrol-4-yl)propanoic acid, is a C14H15NO3 dihydro-2-oxopyrrole derivative (exact mass 245.105, PSA 57.61 Ų, LogP 1.76) . This compound is the N-benzyl-substituted 2-oxo-2,5-dihydro-1H-pyrrole-3-propanoic acid, a key building block for generating hydroxamic acid-based histone deacetylase inhibitors and fatty acid amide hydrolase (FAAH) ligands [1][2]. It is explicitly listed in the patent literature as an intermediate in the synthesis of 2-oxo-heterocyclic compounds with demonstrated anticancer activity, distinguishing it from generic pyrrole-2-carboxylate analogs that lack the specific N-benzyl-3-propanoic acid substitution pattern for target engagement [2].

Why Generic 2-Oxopyrrole or Pyrrole-2-Carboxylate Replacements Cannot Substitute for CAS 798542-91-3 in Medicinal Chemistry Programs


The 2-oxo-2,5-dihydro-1H-pyrrole (γ-lactam) core is present in multiple compound classes, but the specific N-benzyl substitution and the 3-propanoic acid side chain of CAS 798542-91-3 create a unique pharmacophore that generic alternatives (e.g., N-methyl, N-unsubstituted, or 2-carboxylate variants) do not replicate. Patent US20060173043 explicitly enumerates over 100 structurally distinct 2-oxo-heterocyclic compounds, revealing that minor modifications (e.g., replacement of N-benzyl with N-phenethyl or N-(2,4-dimethoxybenzyl)) yield distinct molecular entities with divergent biological profiles [1]. In the context of HDAC inhibition, Cho et al. (2014) demonstrated that even among closely related N-substituted-2-oxo-2,5-dihydro-1H-pyrrol-3-yl hydroxamic acids, the nature of the N-benzyl substituent dramatically impacts RUNX3 activation, HDAC inhibitory potency, and in vivo antitumor efficacy [2]. Procurement of CAS 798542-91-3 ensures fidelity to the precise N-benzyl-3-propanoic acid scaffold required for conversion to the active hydroxamic acid or for structure-activity relationship (SAR) exploration, while generic pyrrole analogs lack the correct substitution geometry for target binding.

Quantitative Differentiation Guide for CAS 798542-91-3 Against Closest Structural Analogs


N-Benzyl vs. N-(4-Bromobenzyl) Substitution: Impact on HDAC Inhibition and Antitumor Efficacy

The target compound CAS 798542-91-3 is the carboxylic acid precursor to the hydroxamic acid series evaluated by Cho et al. The hydroxamic acid analog bearing an N-(4-bromobenzyl) substituent (compound 11-8) demonstrated significant RUNX3 acetylation and HDAC inhibitory activity, achieving antitumor effects stronger than SAHA (vorinostat) in an MKN28 gastric cancer xenograft model [1]. In contrast, the N-benzyl analog (derived from CAS 798542-91-3) would serve as a matched molecular pair for probing the contribution of the 4-bromo substituent to target engagement. The carboxylic acid form (CAS 798542-91-3) provides a handle for late-stage diversification into hydroxamic acid, amide, or ester derivatives, enabling systematic exploration of zinc-binding group and linker effects [1].

HDAC inhibition Anticancer RUNX3 stabilization SAR

Structural Enumeration in Patent Space: N-Benzyl vs. N-(2,4-Dimethoxybenzyl) and N-Phenethyl Analogs

US Patent 20060173043 explicitly lists 3-(1-benzyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid (CAS 798542-91-3) alongside its N-(2,4-dimethoxybenzyl), N-phenethyl, N-(4-nitrobenzyl), N-(4-chlorobenzyl), and other substituted benzyl analogs as individually claimed compounds within a library of anticancer agents [1]. This enumeration indicates that each N-substituent was deemed sufficiently distinct for separate patent claiming. The N-(2,4-dimethoxybenzyl) variant, which utilizes a more electron-rich benzyl group, would be expected to exhibit altered pharmacokinetic properties (LogP, metabolic stability) and potentially different target engagement profiles compared to the unsubstituted N-benzyl compound (CAS 798542-91-3) [1].

Cancer Anti-inflammatory 2-Oxo-heterocyclic compounds Patent landscape

FAAH Inhibitor Scaffold: N-Benzyl Pyrrole Core vs. Alternative FAAH Chemotypes

Ironwood Pharmaceuticals' patent on N-benzyl pyrrole FAAH inhibitors (US 2013/0109721) encompasses the scaffold represented by CAS 798542-91-3. While the patent primarily claims amide derivatives, the carboxylic acid CAS 798542-91-3 serves as a critical synthetic intermediate en route to FAAH-inhibiting N-benzyl pyrrole carboxamides [1]. In contrast to classical FAAH inhibitors such as URB597 (a carbamate-based inhibitor) or PF-04457845 (a urea-based inhibitor), the N-benzyl-2-oxo-2,5-dihydro-1H-pyrrole scaffold offers a distinct chemotype with potential for differential CNS penetration and selectivity profiles [1][2].

FAAH inhibition Endocannabinoid Pain Anxiety

Carboxylic Acid Form Enables Late-Stage Diversification: Contrast with Pre-formed Hydroxamic Acid Analogs

CAS 798542-91-3 is the free carboxylic acid form, whereas the biologically evaluated analog 11-8 is the corresponding N-hydroxypropionamide (hydroxamic acid) [1]. The carboxylic acid form allows for late-stage diversification into a range of zinc-binding groups (hydroxamic acid, o-aminoanilide, thiol, ketone) or other functional moieties without requiring deprotection or re-synthesis of the core scaffold. This contrasts with purchasing the pre-formed hydroxamic acid (e.g., 3-[1-(4-bromobenzyl)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-hydroxypropanamide) which restricts further chemical modification of the zinc-binding group. The carboxylic acid also enables amide coupling with diverse amines to generate compound libraries for SAR studies [1][2].

Medicinal chemistry Late-stage functionalization Zinc-binding group SAR exploration

Physicochemical Property Differentiation: PSA and LogP vs. Most Common Substituted 2-Oxopyrrole Analogs

CAS 798542-91-3 exhibits a polar surface area (PSA) of 57.61 Ų and a calculated LogP of 1.76 . These values place the compound near the upper boundary of the CNS-penetrant chemical space (PSA < 60-70 Ų, LogP 1-3), distinguishing it from more polar analogs such as the 3-[1-(2,4-dimethoxybenzyl)] variant, which would have a higher PSA and lower LogP due to additional methoxy groups [1]. The relatively low LogP and moderate PSA of CAS 798542-91-3 suggest a balanced hydrophilicity-hydrophobicity profile suitable for oral bioavailability and potential CNS exposure, whereas the 4-bromobenzyl analog (PSA identical at 57.61 Ų but with a higher LogP due to bromine) would be more lipophilic [1].

Drug-likeness Permeability CNS penetration Physicochemical properties

Validated Application Scenarios for CAS 798542-91-3 in Drug Discovery and Chemical Biology


HDAC Inhibitor Lead Optimization: SAR Exploration of the N-Benzyl Substituent

The target compound serves as the foundational carboxylic acid intermediate for generating a series of N-benzyl-substituted 2-oxo-2,5-dihydro-1H-pyrrol-3-yl hydroxamic acids for HDAC inhibition. As demonstrated by Cho et al. (2014), the 4-bromobenzyl analog (11-8) exhibited antitumor effects stronger than SAHA in an MKN28 xenograft model [1]. By procuring CAS 798542-91-3, medicinal chemists can prepare the unsubstituted N-benzyl hydroxamic acid and directly compare its HDAC inhibitory potency, RUNX3 activation, and in vivo efficacy against the 4-bromobenzyl benchmark, thereby establishing a quantitative structure-activity relationship for the benzyl substituent.

FAAH Inhibitor Development: Access to a Non-Carbamate, Non-Urea Chemotype

The Ironwood Pharmaceuticals patent (US 2013/0109721) establishes the N-benzyl pyrrole scaffold as a viable FAAH inhibitor chemotype [2]. CAS 798542-91-3 provides a key intermediate for converting to the corresponding amide derivatives claimed in the patent. Researchers developing FAAH inhibitors can use this acid to build compound libraries that explore amide substituent effects on FAAH inhibition potency and selectivity, potentially accessing intellectual property space distinct from the carbamate (URB597) and urea (PF-04457845) inhibitor classes.

Late-Stage Diversification Hub for Zinc-Binding Group Optimization

Unlike pre-formed hydroxamic acid analogs that restrict further chemical modification, CAS 798542-91-3 as the free carboxylic acid enables parallel synthesis of diverse zinc-binding group variants (hydroxamic acid, o-aminoanilide, trifluoromethyl ketone, thiol) from a single batch of the core scaffold [1][3]. This capability is critical for HDAC inhibitor programs where the zinc-binding group profoundly influences isoform selectivity, pharmacokinetics, and toxicity profiles. The carboxylic acid form maximizes the number of derivatives obtainable per unit of starting material, improving procurement efficiency.

Chemical Biology Probe Synthesis for RUNX3 Stability Modulation

The study by Cho et al. identified that lactam-based HDAC inhibitors can selectively stabilize the tumor suppressor RUNX3 through acetylation [1]. CAS 798542-91-3 enables the synthesis of the corresponding N-benzyl hydroxamic acid probe and its negative control analogs (e.g., methyl ester or primary amide), which are essential for confirming target engagement and mechanism of action in cellular models. This application is directly supported by the demonstration that compound 11-8 (the 4-bromobenzyl hydroxamic acid) increased RUNX3 acetylation and stability with relatively low RUNX3 mRNA expression [1].

Quote Request

Request a Quote for 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.